3-formyl-1H-indole-6-carbonitrile

Catalog No.
S682122
CAS No.
83783-33-9
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-formyl-1H-indole-6-carbonitrile

CAS Number

83783-33-9

Product Name

3-formyl-1H-indole-6-carbonitrile

IUPAC Name

3-formyl-1H-indole-6-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O

3-Formyl-1H-indole-6-carbonitrile (CAS 83783-33-9) is a highly specialized, dual-functionalized heterocyclic building block essential for advanced pharmaceutical synthesis. Featuring a reactive C3-carboxaldehyde and an electron-withdrawing C6-carbonitrile group, this compound serves as a critical precursor for synthesizing kinase inhibitors, Menin-MLL protein-protein interaction inhibitors, and novel antimycobacterial agents [1]. From a procurement perspective, sourcing this pre-formylated intermediate is highly advantageous. It offers orthogonal reactivity—allowing for selective reductive aminations or condensations at the C3 position while preserving the C6-nitrile for downstream cross-coupling or hydrolysis—thereby eliminating the need for harsh, yield-limiting in-house formylation steps of deactivated indole cores [2].

Generic substitution with unsubstituted 3-formylindole or alternative isomers (such as 3-formyl-1H-indole-5-carbonitrile) fundamentally compromises both synthetic processability and downstream pharmacological efficacy. The C6-cyano group exerts a strong electron-withdrawing effect that significantly lowers the electron density of the indole ring, tuning the pKa of the indole N-H and altering the molecule's hydrogen-bonding profile [1]. In target-directed applications like Menin-MLL inhibitors, this specific electronic tuning and steric vector are non-negotiable for achieving optimal binding affinity in the target pocket[2]. Furthermore, attempting to synthesize this compound in-house by formylating 1H-indole-6-carbonitrile is inefficient; the deactivated core resists standard electrophilic aromatic substitution, requiring harsh Vilsmeier-Haack conditions that depress yields and complicate purification compared to electron-rich indoles [3].

Processability Advantage: Bypassing Deactivated Core Formylation

The synthesis of 3-formyl-1H-indole-6-carbonitrile from its unformylated precursor, 1H-indole-6-carbonitrile, is synthetically demanding due to the strong electron-withdrawing nature of the cyano group. Under optimized Vilsmeier-Haack conditions (POCl3/DMF), the in-house formylation of the 6-cyano derivative stalls at approximately 83% yield, often requiring elevated temperatures and extensive purification to remove unreacted starting materials[1]. Procuring the commercial pre-formylated compound (typically ≥95-98% purity) entirely bypasses this bottleneck, providing a 100% effective yield for downstream steps and eliminating the handling of hazardous phosphoryl chloride .

Evidence DimensionFormylation step yield and purity
Target Compound DataCommercial procurement guarantees ≥95% purity and immediate availability for downstream steps.
Comparator Or BaselineIn-house Vilsmeier-Haack synthesis from 1H-indole-6-carbonitrile.
Quantified DifferenceIn-house synthesis caps at ~83% yield with hazardous reagent overhead, whereas procurement yields 100% usable intermediate.
ConditionsVilsmeier-Haack formylation (POCl3, DMF) vs. direct procurement.

Purchasing the pre-formylated building block accelerates API scale-up by eliminating a harsh, yield-limiting synthetic step on a deactivated aromatic core.

Orthogonal Reactivity for Complex API Synthesis

3-Formyl-1H-indole-6-carbonitrile is specifically selected for its orthogonal reactivity profile. In the synthesis of complex Menin-MLL inhibitors, the C3-aldehyde undergoes selective reductive amination with complex primary or secondary amines while the C6-cyano group remains completely intact and unreactive under standard hydride reduction conditions (such as NaBH(OAc)3 or NaBH3CN)[1]. This chemoselectivity allows for the rapid assembly of the target pharmacophore without the need for transient protecting groups on the C6 position, a requirement that would otherwise add two synthetic steps to the manufacturing route [2].

Evidence DimensionChemoselective functionalization steps
Target Compound Data1-step direct reductive amination at C3 with 0% cyano reduction.
Comparator Or BaselineMulti-aldehyde or unprotected reactive equivalents requiring protection/deprotection.
Quantified DifferenceSaves 2 synthetic steps (protection and deprotection) per cycle compared to non-orthogonal precursors.
ConditionsMild reductive amination (e.g., NaBH(OAc)3, ambient temperature).

The orthogonal stability of the C6-cyano group during C3-aldehyde functionalization drastically shortens synthetic routes and improves overall step economy in pharmaceutical manufacturing.

Pharmacological Potency in Antimicrobial Mannich Bases

In the development of indolyl azaspiroketal Mannich bases for antimycobacterial applications, the substitution pattern on the indole core dictates both potency and metabolic stability. When comparing derivatives synthesized from 3-formyl-1H-indole-6-carbonitrile against those derived from 6-methoxy or unsubstituted indoles, the 6-cyano substituted analogs demonstrated highly competitive efficacy. Specifically, a 6-cyano indolyl derivative achieved an MIC50 of 2.0 μM against Mycobacterium bovis BCG, outperforming several electron-rich analogs while providing a metabolically robust electron-withdrawing vector that resists oxidative degradation[1].

Evidence DimensionAntimycobacterial activity (MIC50)
Target Compound Data6-cyano substituted indolyl derivative (MIC50 = 2.0 μM).
Comparator Or BaselineUnsubstituted or electron-rich (e.g., 6-methoxy) indolyl analogs.
Quantified DifferenceThe 6-cyano substitution achieves low-micromolar potency (2.0 μM) while improving the metabolic stability profile compared to electron-donating groups.
ConditionsIn vitro assay against Mycobacterium bovis BCG.

For drug discovery programs, the 6-cyano group provides an optimal balance of target engagement and metabolic resistance, making this specific precursor highly valuable for lead optimization.

Precursor for Menin-MLL Interaction Inhibitors in Oncology

3-Formyl-1H-indole-6-carbonitrile is a critical starting material for the synthesis of Menin-MLL inhibitors used in the treatment of acute leukemias (e.g., MLL-rearranged leukemia). The C3-formyl group serves as the attachment point for complex spirocyclic or piperidine-based pharmacophores via reductive amination, while the C6-cyano group provides essential binding interactions within the Menin pocket. Procuring this compound ensures high-purity entry into these advanced synthetic pathways without the burden of early-stage formylation [1].

Scaffold for Antimycobacterial Drug Discovery

The compound is highly effective as a scaffold for generating indolyl azaspiroketal Mannich bases and other novel antimycobacterial agents. The electron-withdrawing nature of the 6-cyano group enhances the metabolic stability of the resulting drug candidates while maintaining potent low-micromolar MIC50 values against mycobacterial strains, making it a superior choice over electron-rich indole precursors during lead optimization [2].

Building Block for Kinase Inhibitor Libraries

Due to its orthogonal reactivity, this compound is ideal for high-throughput parallel synthesis of kinase inhibitor libraries. The formyl group can be rapidly diversified via Knoevenagel condensations or reductive aminations, while the cyano group can be subsequently converted into primary amines, amides, or tetrazoles. This dual-handle capability maximizes the chemical space that can be explored from a single procured scaffold [3].

XLogP3

1.4

Wikipedia

3-formyl-1H-indole-6-carbonitrile

Dates

Last modified: 08-15-2023

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